Heptane-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

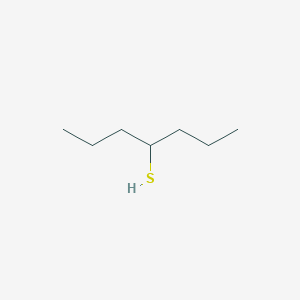

Heptane-4-thiol is a chemical compound with the CAS Number: 1639-06-1. It has a molecular weight of 132.27 . The compound is also known by the synonyms Heptyl mercaptan and Mercaptan C7 .

Synthesis Analysis

Thiols, including Heptane-4-thiol, are typically prepared by relying on the high nucleophilicity of sulfur. For instance, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols .Chemical Reactions Analysis

Thiols, such as Heptane-4-thiol, are known to react with heavy metals forming insoluble compounds . They can also undergo interconversion between thiols and disulfides .Physical And Chemical Properties Analysis

Heptane-4-thiol has a refractive index n20/D of 1.4520 (lit.), a boiling point of 173-176 °C/765 mmHg (lit.), and a density of 0.844 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Basic Skeletons in Penicillins : Heptane-4-thiol is involved in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental structure in penicillin-type β-lactams (Chiba et al., 1985).

Cyanine Reactivity for Optical Imaging : Utilization of thiol-reactive cyanine chromophores, like heptamethine cyanines, for advancements in optical imaging and drug delivery (Gorka et al., 2018).

Thiol-Click Chemistry in Material Synthesis : Thiol-click chemistry, involving reactions with thiols like heptane-4-thiol, is employed for synthesizing small molecules and polymers with applications in diverse fields (Hoyle et al., 2010).

Polymer and Materials Synthesis via Thiol-Yne Reactions : The thiol-yne reaction, which can involve heptane-4-thiol, is significant in polymer synthesis and modification, reflecting its versatility in material science (Lowe, 2014).

Sensor and Detection Technologies

Fluorescent Sensors for Thiol Detection : Development of fluorescent sensors, where thiol reactions, possibly involving heptane-4-thiol, are critical for detecting biothiols like cysteine and glutathione in biological systems (Niu et al., 2014).

Innovative Fluorescence Approaches for Thiol-Containing Drugs : Spectrofluorimetric methods for analyzing thiol-containing compounds, where heptane-4-thiol could be relevant, are developed for pharmaceutical applications (Derayea et al., 2022).

Environmental and Industrial Applications

Adsorption Studies of Thiols in Solutions : Investigating the adsorption properties of thiols, like heptane-4-thiol, in solutions, which has implications for understanding their behavior in environmental and industrial settings (Wardencki & Staszewski, 1974).

Corrosion Inhibition in Industrial Applications : The use of thiol compounds for inhibiting corrosion of metals, a field where heptane-4-thiol might have applications (Quraishi & Ansari, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Heptane-4-thiol, also known as 1-Heptanethiol , is a chemical compound with the molecular formula CH3(CH2)6SH The primary targets of Heptane-4-thiol are not well-documented in the literature

Biochemical Pathways

For instance, they can participate in redox reactions and protein folding, among other processes .

Propiedades

IUPAC Name |

heptane-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLGIZOGDFCNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptane-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)

![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)

![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)